molecular formula C10H6ClF3O2 B8021689 6-Chloro-7-(trifluoromethyl)chroman-4-one

6-Chloro-7-(trifluoromethyl)chroman-4-one

Cat. No.: B8021689
M. Wt: 250.60 g/mol
InChI Key: SYHAQQDWZVPWOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(trifluoromethyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chroman-4-one derivatives, which exhibit different biological activities .

Scientific Research Applications

6-Chloro-7-(trifluoromethyl)chroman-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-7-(trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-(trifluoromethyl)chroman-4-one is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. These substitutions enhance its stability, reactivity, and biological activity compared to other chroman-4-one derivatives .

Properties

IUPAC Name

6-chloro-7-(trifluoromethyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-5-8(15)1-2-16-9(5)4-6(7)10(12,13)14/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHAQQDWZVPWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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